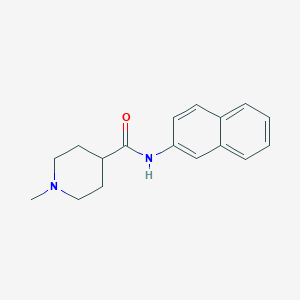

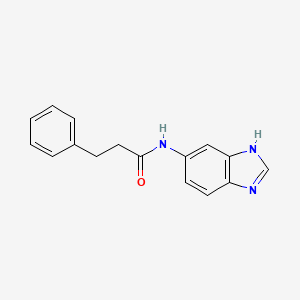

![molecular formula C14H16FN3O3 B4518345 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B4518345.png)

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide

Overview

Description

The compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide” belongs to a class of compounds known as 1,2,4-oxadiazoles . These are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of different substituents on the ring, such as the 2-fluorophenyl and 2-methoxyethyl groups in this case, can significantly influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions, depending on the substituents present on the ring . They can participate in reactions such as N-alkylation, N-acylation, S-alkylation, and reactions with electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on the substituents present on the ring . Factors that can influence these properties include the size, shape, and electronegativity of the substituents, as well as their position on the ring .

Scientific Research Applications

Synthesis and Pharmacological Activities

Compounds related to 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide have been synthesized and evaluated for various pharmacological activities. Notably, derivatives of oxadiazole, which share structural similarities, have been studied for their anti-inflammatory, analgesic, and antimicrobial activities. A specific study detailed the synthesis of new oxadiazole derivatives demonstrating significant antibacterial and antifungal properties, along with promising anti-inflammatory and analgesic activities (Ramaprasad et al., 2013).

Antioxidant and Anticancer Properties

Research has explored the antioxidant and anticancer activities of novel derivatives, finding compounds with antioxidant activity significantly higher than that of ascorbic acid. Furthermore, certain derivatives showed potent anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, highlighting the potential therapeutic applications of these compounds (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

Another study on novel 2-(6-methoxy-2-naphthyl)propionamide derivatives revealed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. These compounds were found to be as effective as standard antibiotics in certain cases, providing a foundation for further drug development (Helal et al., 2013).

Anticancer Screening

Derivatives of 1,3,4-oxadiazole were synthesized and evaluated by the National Cancer Institute, with several showing high anticancer activity across a broad spectrum of cancer cell lines. This research identifies these compounds as promising leads for anticancer therapy (Aboraia et al., 2006).

Optical and Electronic Applications

In addition to pharmacological applications, 1,3,4-oxadiazole derivatives have been explored for their potential in optoelectronics. A study focusing on nonlinear optical characterization found that certain compounds exhibit behaviors suitable for optical limiting applications, suggesting their utility in the development of optoelectronic devices (Chandrakantha et al., 2011).

Mechanism of Action

Target of Action

It is known that oxadiazole compounds are useful for the treatment, prevention, or management of diseases ameliorated by the regulation of premature translation termination or nonsense-mediated mrna decay .

Mode of Action

It is suggested that it may modulate premature translation termination or nonsense-mediated mrna decay . This implies that the compound could interact with its targets to regulate these processes, potentially leading to changes in protein synthesis.

Biochemical Pathways

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that it may affect the pathways involved in these processes. These could include the pathways related to protein synthesis and degradation.

Result of Action

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that it may influence protein synthesis and degradation at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazoles would depend on their specific structure and biological activity . Some oxadiazoles have been found to be toxic, while others are used as pharmaceuticals . Therefore, appropriate safety precautions should be taken when handling these compounds .

Future Directions

1,2,4-Oxadiazoles continue to be a focus of research due to their diverse biological activities and potential as therapeutic agents . Future research may involve the synthesis of new oxadiazole derivatives, investigation of their biological activities, and development of more efficient and selective synthetic methods .

Properties

IUPAC Name |

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3/c1-20-9-8-16-12(19)6-7-13-17-14(18-21-13)10-4-2-3-5-11(10)15/h2-5H,6-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVWOMABVGXIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4518266.png)

![2-methyl-1-{2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B4518278.png)

![methyl 3-aminothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B4518282.png)

![N-[1-(4-fluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4518293.png)

![2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B4518312.png)

![N-[3-(methoxymethyl)phenyl]benzenesulfonamide](/img/structure/B4518328.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4518351.png)

![4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine](/img/structure/B4518358.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylpropanamide](/img/structure/B4518375.png)